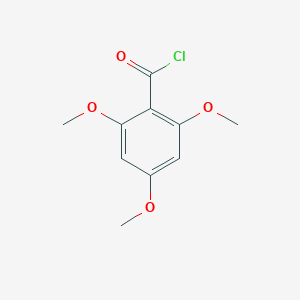

2,4,6-Trimethoxybenzoyl chloride

Vue d'ensemble

Description

2,4,6-Trimethoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoyl chloride, where three methoxy groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethoxybenzoyl chloride typically involves the chlorination of 2,4,6-trimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The process involves the same chlorinating agents but with optimized reaction times and temperatures to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trimethoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trimethoxybenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

2,4,6-Trimethoxybenzoic acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Photoinitiators

One of the primary applications of 2,4,6-trimethoxybenzoyl chloride is in the synthesis of photoinitiators. Photoinitiators are crucial in polymer chemistry as they facilitate the curing of polymers upon exposure to light. The compound reacts with alkoxyphosphines to produce derivatives that are effective as photoinitiators for free radical polymerization processes. This application is particularly valuable in the production of coatings, adhesives, and inks where rapid curing is essential .

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance:

- Trimetozine : This compound is a commercialized sedative synthesized using this compound as a starting material. The synthesis involves several steps where the compound reacts with morpholine and other reagents under controlled conditions to yield trimetozine .

- Anticancer Agents : Research has shown that derivatives of this compound exhibit significant antitumor activity. For example, compounds synthesized from this chlorinated benzoyl derivative have been tested against various cancer cell lines and demonstrated promising antiproliferative effects .

Chemical Synthesis and Research

In addition to its pharmaceutical applications, this compound is utilized in various chemical syntheses:

- Preparation of Benzamides : The compound can be used to synthesize N-alkenyl-trialkoxybenzamides through reactions with amines. These derivatives have shown potential uses in veterinary medicine for their muscle relaxant properties .

- Dye and Pesticide Manufacturing : The chlorinated compound also serves as a precursor for the synthesis of dyes and pesticides. Its derivatives can be modified to enhance their efficacy and specificity for target applications .

Case Study 1: Photoinitiator Development

A study focused on the development of new photoinitiators based on this compound highlighted its efficiency in initiating polymerization under UV light. The resulting polymers exhibited improved mechanical properties and faster curing times compared to traditional photoinitiators.

Case Study 2: Anticancer Activity

In a pharmacological study assessing the anticancer properties of compounds derived from this compound, several derivatives were found to significantly inhibit cell proliferation in human cancer cell lines. The structure-activity relationship analysis indicated that modifications to the benzoyl moiety enhanced biological activity.

Summary Table of Applications

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Photoinitiators | Used in polymerization processes for coatings and inks | Alkoxyphosphine derivatives |

| Pharmaceutical Synthesis | Key intermediate for drugs like trimetozine | Trimetozine |

| Chemical Synthesis | Precursor for synthesizing benzamides and other derivatives | N-alkenyl-trialkoxybenzamides |

| Dyes and Pesticides | Utilized in the production of dyes and pesticides | Various modified derivatives |

| Anticancer Research | Exhibits antiproliferative effects against cancer cell lines | Compounds derived from chlorinated benzoyl derivatives |

Mécanisme D'action

The mechanism of action of 2,4,6-Trimethoxybenzoyl chloride involves nucleophilic acyl substitution. The carbonyl carbon of the benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trimethylbenzoyl chloride: Similar structure but with methyl groups instead of methoxy groups.

3,4,5-Trimethoxybenzoyl chloride: Methoxy groups are positioned differently on the benzene ring.

2,4,6-Trichlorobenzoyl chloride: Chlorine atoms instead of methoxy groups.

Uniqueness

2,4,6-Trimethoxybenzoyl chloride is unique due to the presence of three methoxy groups, which influence its reactivity and solubility. The electron-donating nature of the methoxy groups makes the carbonyl carbon more electrophilic, enhancing its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.

Activité Biologique

2,4,6-Trimethoxybenzoyl chloride (CAS No. 42833-84-1) is an aromatic compound characterized by the presence of three methoxy groups attached to a benzoyl chloride moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

- Molecular Formula: C10H11ClO4

- Molecular Weight: 230.648 g/mol

- Physical State: Clear liquid at 20°C

- Boiling Point: 143°C

- Hazard Classifications:

- Acute Toxicity (Inhalation)

- Eye Irritation

- Flammable Liquid

- Specific Target Organ Toxicity (Single Exposure)

Antimicrobial Properties

Research has indicated that derivatives of benzoyl chlorides exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that certain benzoyl derivatives showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives were reported as low as 7.81 µg/mL .

Table 1: Antimicrobial Activity of Related Benzoyl Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain Tested |

|---|---|---|

| 2,4-Dimethoxybenzoyl chloride | 15.62 | Staphylococcus aureus |

| 2,6-Dimethoxybenzoyl chloride | 31.25 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of benzoyl chlorides has also been explored. Studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function .

Case Study:

A specific investigation into the effects of this compound on human cancer cell lines revealed that it could inhibit cell proliferation and induce apoptosis at micromolar concentrations. The study highlighted that treatment with this compound led to a significant increase in apoptotic cells as evidenced by flow cytometry analysis.

-

Inhibition of Enzymatic Activity:

- Benzoyl chlorides may inhibit key enzymes involved in cellular metabolism and proliferation.

-

Induction of Apoptosis:

- Compounds like this compound have been shown to activate caspases and other apoptotic pathways leading to programmed cell death.

-

Reactive Oxygen Species Generation:

- The oxidative stress induced by these compounds contributes significantly to their anticancer efficacy.

Safety and Handling

Due to its classification as an acute toxic substance and potential irritant, proper safety measures must be observed when handling this compound:

- Use personal protective equipment (PPE) such as gloves and goggles.

- Work in a well-ventilated area or fume hood to avoid inhalation.

Propriétés

IUPAC Name |

2,4,6-trimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXFMSXONCJZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491446 | |

| Record name | 2,4,6-Trimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42833-84-1 | |

| Record name | 2,4,6-Trimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.